Product packaging for Cis-2-methylcyclopentanamine hydrochloride(Cat. No.:CAS No. 2248730-49-4)

Cis-2-methylcyclopentanamine hydrochloride

Cat. No.: B3117614
CAS No.: 2248730-49-4
M. Wt: 135.63
InChI Key: UEWUQJCETUWGDX-RIHPBJNCSA-N
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Description

Stereochemical Significance of the cis-Configuration in Cyclopentane (B165970) Derivatives

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the spatial orientation of their atoms libretexts.orglibretexts.org. In disubstituted cycloalkanes like 2-methylcyclopentanamine, the restricted rotation around carbon-carbon single bonds within the ring structure leads to the possibility of cis-trans isomerism libretexts.org. The prefixes cis (Latin for "on this side") and trans (Latin for "across") are used to denote the relative positions of the substituents libretexts.orglibretexts.org.

In cis-2-methylcyclopentanamine, the methyl group and the amino group are located on the same face of the cyclopentane ring libretexts.org. This specific spatial arrangement is crucial as it dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The cyclopentane ring is not perfectly planar; it adopts puckered, non-planar conformations, such as the "envelope" or "twist" forms, to relieve ring strain libretexts.org. The cis-configuration influences which conformation is more stable and how the molecule interacts with other chiral molecules, a critical factor in applications like asymmetric catalysis and pharmaceutical development. The stability of cyclopentane derivatives is significantly higher than that of smaller rings like cyclopropane due to the ring's ability to pucker and reduce angle and torsional strain libretexts.org. The added energy cost of eclipsing interactions in a planar structure is relieved by this puckering pressbooks.pub.

Historical Perspectives on Cycloaliphatic Amine Synthesis and Utility

Cycloaliphatic amines, which consist of a cyclic hydrocarbon structure and an amine functional group, have long been recognized as important organic intermediates researchgate.net. Historically, their synthesis has been achieved through several key methods. One of the most prominent routes is the reductive amination of cyclic ketones, where a ketone is reacted with an aminating agent (like ammonia) and a reducing agent to form the amine . Another significant historical method is the hydrogenation of the corresponding aromatic amines in the presence of catalysts, such as ruthenium-based catalysts, to saturate the aromatic ring google.com.

The utility of cycloaliphatic amines became apparent with the growth of polymer chemistry. Amine compounds were among the first reactants used with epoxy resins following their commercialization in the mid-20th century pcimag.com. Due to their reactivity, they serve as effective curing agents or hardeners for epoxy resins, creating polymers with high chemical and temperature resistance and strong mechanical performance pcimag.comwestlakeepoxy.compolymerinnovationblog.com. This has led to their widespread use in coatings, flooring, composites, and adhesives westlakeepoxy.compolymerinnovationblog.com. Beyond polymers, their basic nature allows for the formation of salts, and they serve as precursors for a wide range of derivatives, including amides, isocyanates, and polyamides researchgate.net.

Overview of Research Trajectories for Cis-2-methylcyclopentanamine Hydrochloride

Current research on this compound focuses primarily on its application as a specialized chemical intermediate and building block in organic synthesis. The primary amine group is a versatile functional handle for a variety of chemical transformations, including N-acylation to form amides and N-alkylation with alkyl halides .

Key research areas include:

Synthesis of Complex Molecules : The compound serves as a starting material or intermediate in the synthesis of more complex organic structures. Its defined stereochemistry is particularly valuable for creating specific isomers of larger molecules .

Catalysis : It is investigated as a ligand in catalytic reactions. The amine can coordinate with metal centers, influencing the selectivity and reactivity of the catalyst in processes like asymmetric synthesis .

Pharmaceutical and Agrochemical Research : Researchers are exploring the potential of this compound in the development of new bioactive molecules. It is used as a fragment in the synthesis of potential drug candidates and agrochemicals .

Materials Science : In the field of materials science, the compound is studied for its role in creating new polymers and resins with specific, tailored properties .

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol nih.gov
IUPAC Name (1R,2S)-2-methylcyclopentan-1-amine;hydrochloride nih.gov
InChIKey UEWUQJCETUWGDX-RIHPBJNCSA-N nih.govsigmaaldrich.com
CAS Number 102778-36-9 nih.gov
Topological Polar Surface Area 26 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B3117614 Cis-2-methylcyclopentanamine hydrochloride CAS No. 2248730-49-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-methylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWUQJCETUWGDX-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102778-36-9
Record name cis-2-Methylcyclopentanamine hydrochloride
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Advanced Synthetic Methodologies for Cis 2 Methylcyclopentanamine Hydrochloride

Established Synthetic Routes for Cis-2-methylcyclopentanamine Hydrochloride

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily focus on the formation of the amine functionality on the cyclopentane (B165970) scaffold.

A principal and direct method for synthesizing cis-2-methylcyclopentanamine is through the reductive amination of 2-methylcyclopentanone (B130040). This process typically involves the reaction of the ketone with an aminating agent, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent. The intermediate imine or enamine is then reduced to the final amine product.

A common laboratory-scale synthesis involves a two-step process. vulcanchem.com First, 2-methylcyclopentanone undergoes catalytic hydrogenation, often using palladium on carbon (Pd/C) under a hydrogen atmosphere, to produce cis-2-methylcyclopentanol. vulcanchem.com Subsequently, this alcohol is subjected to reductive amination with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN). vulcanchem.com The final step involves treatment with hydrochloric acid to yield the desired this compound salt. vulcanchem.com

Table 1: Reaction Conditions for the Reduction of 2-Methylcyclopentanone

StepReagents and ConditionsProduct
Hydrogenation 2-Methylcyclopentanone, Pd/C, H₂ atmosphere, Ambient temperaturecis-2-methylcyclopentanol
Reductive Amination cis-2-methylcyclopentanol, Ammonia, NaBH₃CN, 40–60°Ccis-2-methylcyclopentanamine
Salt Formation cis-2-methylcyclopentanamine, Hydrochloric acidThis compound

This table outlines a typical laboratory synthesis for this compound starting from 2-methylcyclopentanone.

Reductive amination is a versatile method for the synthesis of amines. Beyond the direct use of ammonia, other nitrogen sources can be employed. The reaction proceeds through the formation of an iminium ion or an enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), and catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the selective reduction of the iminium ion.

Alternative precursors to amines, such as nitriles, amides, and nitro compounds, can also be utilized for the synthesis of cyclopentanamines.

Reduction of Nitriles : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comsnc.edu This approach would require the synthesis of 2-methylcyclopentanecarbonitrile as a starting material.

Reduction of Amides : The reduction of amides to amines is another viable route. organic-chemistry.orgmasterorganicchemistry.com This would involve the preparation of 2-methylcyclopentanecarboxamide, which can then be reduced using reagents such as LiAlH₄. masterorganicchemistry.com

Reduction of Nitro Compounds : Aliphatic nitro compounds can be reduced to amines via catalytic hydrogenation (e.g., using PtO₂ or Raney nickel) or with reagents like iron in acetic acid. wikipedia.orgnih.gov The synthesis would start from 1-methyl-2-nitrocyclopentane. A metal-free approach using trichlorosilane (B8805176) has also been developed for the reduction of nitro compounds to primary amines. nih.govbeilstein-journals.org

The synthesis of amines can also be accomplished through nucleophilic substitution reactions. A common strategy involves the reaction of an alkyl halide with sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the corresponding amine. This two-step process provides a reliable method for introducing an amino group. The reduction of the azide can be achieved using various methods, including catalytic hydrogenation or with reducing agents like LiAlH₄.

Asymmetric Synthesis and Enantiocontrol in the Preparation of Cis-2-methylcyclopentanamine and its Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral amines is of significant importance. Asymmetric synthesis allows for the preparation of enantiomerically enriched products, which is crucial in many applications.

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. chinesechemsoc.org This technique typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst.

The asymmetric hydrogenation of imines is a direct route to α-chiral amines. nih.gov Chiral catalysts, often based on iridium, rhodium, or ruthenium complexes with chiral ligands, are employed to achieve high enantioselectivity. chinesechemsoc.orgnih.govscispace.com For instance, chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of dialkyl imines, affording chiral amines in high yields and enantioselectivities. chinesechemsoc.org

Similarly, the asymmetric hydrogenation of enamines provides another efficient pathway to chiral amines. researchgate.netresearchgate.net Transition metal catalysts, particularly those based on palladium, have shown great promise in the asymmetric hydrogenation of various unsaturated compounds, including enamines. dicp.ac.cn

Enzyme-Catalyzed Stereoselective Transformations

Biocatalysis offers a powerful and green alternative for the synthesis of chiral amines. Enzymes, such as transaminases (TAs) and imine reductases (IREDs), can exhibit exquisite stereo- and regioselectivity under mild reaction conditions.

A potential enzymatic route to cis-2-methylcyclopentanamine would involve the reductive amination of 2-methylcyclopentanone. A transaminase could be used to directly convert the ketone to the amine by transferring an amino group from a donor molecule, such as isopropylamine. The enzyme's active site would be shaped to selectively produce the cis-diastereomer in high enantiomeric excess. Modern protein engineering techniques allow for the directed evolution of transaminases to optimize their activity and selectivity for non-natural substrates like 2-methylcyclopentanone.

Alternatively, an imine reductase could be employed in a two-step, one-pot process. First, 2-methylcyclopentanone would react with an amine source (e.g., ammonia) to form an imine in situ. Then, the IRED, using a nicotinamide (B372718) cofactor (NADH or NADPH), would stereoselectively reduce the imine to the desired cis-2-methylcyclopentanamine.

Table 2: Potential Enzymes for Cis-2-methylcyclopentanamine Synthesis

Enzyme Class Reaction Type Key Advantages
Transaminase (TA) Reductive Amination Direct conversion of ketone to amine; high stereoselectivity.

| Imine Reductase (IRED) | Imine Reduction | High stereoselectivity; mild reaction conditions. |

Emerging Synthetic Techniques and Sustainable Chemistry Principles

Application of Continuous Flow Chemistry in Production

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. For the production of this compound, a multi-step flow process could be designed. For instance, the formation of an imine from 2-methylcyclopentanone and an amine source could be performed in a heated reactor coil, followed by immediate introduction into a second module containing a packed-bed reactor with a heterogeneous hydrogenation catalyst. The continuous removal of the product from the reaction zone can minimize side reactions and improve yield. The final step, salt formation with hydrochloric acid, could also be integrated into the flow system, allowing for a fully continuous process from starting materials to the final hydrochloride salt.

Ultra-Low Temperature and High-Pressure Reaction Conditions

While many reactions benefit from ambient conditions, certain transformations in the synthesis of cis-2-methylcyclopentanamine could be enhanced by employing ultra-low temperatures or high pressures. For example, reactions involving highly reactive organometallic reagents, which might be used to introduce the methyl group onto a cyclopentanone (B42830) precursor, often require low temperatures (-78 °C) to control reactivity and prevent side reactions.

High-pressure conditions can be beneficial for reactions with a negative activation volume, such as certain cycloadditions or hydrogenation reactions. Applying high pressure can increase reaction rates and, in some cases, influence stereoselectivity. For a catalytic hydrogenation to produce cis-2-methylcyclopentanamine, operating at high pressures of hydrogen gas can enhance the efficiency of the catalyst and shorten reaction times.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered:

Use of Renewable Feedstocks: Investigating starting materials derived from biomass.

Catalysis: Employing catalytic methods (metal, organo-, or biocatalysis) over stoichiometric reagents to improve atom economy.

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or continuous flow processing to reduce energy consumption.

Table 3: Green Chemistry Metrics for Amine Synthesis

Metric Description Goal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Maximize
E-Factor (Total mass of waste / Mass of product) Minimize

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | Minimize |

Advanced Reagent Chemistry: Diazotization and Organometallic Reagents

While the direct synthesis of cis-2-methylcyclopentanamine is more common, advanced reagent chemistry could offer alternative, albeit more complex, routes.

Diazotization: Diazotization involves the treatment of a primary amine with a source of nitrous acid to form a diazonium salt. For aliphatic amines like 2-methylcyclopentanamine, the resulting diazonium salt is highly unstable and readily decomposes to a carbocation, which can then undergo various reactions such as substitution, elimination, or rearrangement. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.combyjus.com Due to this instability and the potential for a mixture of products, diazotization of a pre-existing 2-methylcyclopentanamine would not be a practical synthetic route to the target compound itself but could be used to convert it to other functionalized cyclopentane derivatives if desired.

Organometallic Reagents: Organometallic reagents, such as Grignard reagents (organomagnesium) or organolithium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. A plausible, though not necessarily stereoselective without further control, synthesis of 2-methylcyclopentanamine could start from a cyclopentanone derivative. For example, the addition of methylmagnesium bromide to a protected 2-aminocyclopentanone could introduce the methyl group. Subsequent deprotection and stereoisomer separation would be required to isolate the desired cis-isomer. To achieve stereoselectivity, a substrate-controlled approach using a bulky protecting group on the amine to direct the attack of the organometallic reagent could be explored.

Mechanistic Organic Chemistry and Reactivity of Cis 2 Methylcyclopentanamine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in cis-2-methylcyclopentanamine is the focal point of its nucleophilic character. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers. The nucleophilicity of this amine is influenced by a combination of electronic and steric factors. The alkyl framework of the cyclopentane (B165970) ring is electron-donating, which enhances the electron density on the nitrogen, thereby increasing its nucleophilicity compared to acyclic primary amines.

The reactivity of the amine can be modulated by the reaction conditions. In its hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic. Deprotonation with a suitable base is a prerequisite for it to engage in nucleophilic reactions. The choice of base and solvent can significantly impact the rate and outcome of these reactions.

Common nucleophilic reactions involving cis-2-methylcyclopentanamine include N-alkylation and N-acylation. In N-alkylation, the amine attacks an alkyl halide, leading to the formation of secondary or tertiary amines. The kinetics of such reactions are typically second-order, with the rate dependent on the concentrations of both the amine and the alkyl halide.

N-acylation reactions with acylating agents such as acyl chlorides or anhydrides are generally rapid and exothermic, yielding stable amide derivatives. The rate of acylation is sensitive to the steric hindrance around both the amine and the electrophilic carbonyl carbon. The cis-relationship of the methyl group to the amine in cis-2-methylcyclopentanamine can introduce a degree of steric shielding, potentially influencing the rate of approach of bulky acylating agents.

Stereoelectronic Effects Governing Reaction Pathways in cis-Cyclopentanamines

The stereochemistry of cis-2-methylcyclopentanamine plays a crucial role in directing the trajectory of its reactions. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various envelope and half-chair conformations. The preferred conformation of the cis-isomer places the two substituents in positions that minimize steric strain. In the most stable conformations, one substituent is likely to occupy a pseudo-axial position while the other is in a pseudo-equatorial position to alleviate steric interactions.

These conformational preferences have significant stereoelectronic implications. For instance, in nucleophilic substitution reactions occurring at a chiral center adjacent to the amine, the orientation of the incoming nucleophile can be directed by the neighboring amine and methyl groups. The cis-configuration can lead to facial selectivity, where one face of the molecule is more accessible to incoming reagents than the other.

Furthermore, the potential for neighboring group participation (NGP) by the amine functionality is a key stereoelectronic consideration. If a leaving group is present on an adjacent carbon, the amine's lone pair can act as an internal nucleophile, forming a transient aziridinium (B1262131) ion intermediate. This intramolecular process is highly dependent on the stereochemical relationship between the amine and the leaving group. For NGP to occur effectively, an anti-periplanar arrangement between the participating amine and the leaving group is generally favored. The conformational flexibility of the cyclopentane ring will dictate the feasibility of achieving this optimal geometry. Such participation can lead to retention of stereochemistry at the reaction center, a hallmark of NGP.

Ring System Transformations: Expansion and Contraction

The five-membered ring of cis-2-methylcyclopentanamine is susceptible to transformations that can lead to either ring expansion or contraction, often initiated by reactions involving the amine group.

A notable ring expansion reaction applicable to this system is the Tiffeneau-Demjanov rearrangement . This reaction sequence typically begins with the diazotization of the primary amine with nitrous acid (HONO) to form a diazonium salt. This unstable intermediate can then lose nitrogen gas (N₂) to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, leads to the expansion of the five-membered ring to a six-membered one. In the case of cis-2-methylcyclopentanamine, this rearrangement would likely yield a mixture of substituted cyclohexanones. The regioselectivity of the rearrangement (i.e., which C-C bond migrates) is influenced by the substitution pattern of the ring.

Ring contraction of cyclopentylamine (B150401) systems is less common but can be induced under specific conditions. One potential pathway involves an intramolecular nucleophilic attack from a side chain, leading to the formation of a bicyclic system which can then undergo cleavage to form a smaller ring. However, for a simple structure like cis-2-methylcyclopentanamine, such transformations would require prior functionalization. Another theoretical possibility for ring contraction could involve a Favorskii-type rearrangement of an α-halo ketone derivative of the parent amine, although this is a multi-step process.

Derivatization Reactions for Diverse Chemical Applications

The primary amine functionality of cis-2-methylcyclopentanamine hydrochloride is a versatile handle for a wide array of derivatization reactions, enabling the synthesis of a diverse range of compounds for various applications, including chiral auxiliaries, ligands for asymmetric catalysis, and building blocks for pharmaceuticals.

N-Acylation to form amides is a common and straightforward derivatization. Reaction with acyl chlorides or anhydrides in the presence of a base readily affords the corresponding N-acyl derivatives. The reaction conditions can be tailored to accommodate a wide range of acylating agents.

Acylating AgentBaseProduct
Acetyl ChlorideTriethylamine (B128534)N-(cis-2-methylcyclopentyl)acetamide
Benzoyl ChloridePyridineN-(cis-2-methylcyclopentyl)benzamide
Acetic AnhydrideSodium AcetateN-(cis-2-methylcyclopentyl)acetamide

N-Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields stable sulfonamides. These derivatives are often crystalline solids, facilitating their purification and characterization.

Sulfonylating AgentBaseProduct
p-Toluenesulfonyl ChloridePyridineN-(cis-2-methylcyclopentyl)-4-methylbenzenesulfonamide
Methanesulfonyl ChlorideTriethylamineN-(cis-2-methylcyclopentyl)methanesulfonamide

The formation of ureas and thioureas is another important derivatization pathway. Reaction with isocyanates or isothiocyanates provides a direct route to these compounds. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by treatment with another amine, can be used to synthesize unsymmetrical ureas.

ReagentProduct Type
Phenyl isocyanateUrea
Methyl isothiocyanateThiourea

As a chiral amine, cis-2-methylcyclopentanamine can be reacted with chiral derivatizing agents to form diastereomeric pairs. These diastereomers can often be separated by chromatography or crystallization, providing a means for chiral resolution. Common chiral derivatizing agents include Mosher's acid chloride (MTPA-Cl) and α-methoxy-α-(trifluoromethyl)phenylacetic acid. The resulting diastereomers can also be analyzed by NMR spectroscopy to determine the enantiomeric purity of the original amine.

Chiral Derivatizing AgentResulting Derivative
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideDiastereomeric amides
(1S)-(-)-Camphanic chlorideDiastereomeric amides

Sophisticated Spectroscopic and Structural Characterization of Cis 2 Methylcyclopentanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules, including the relative configuration of substituents on a ring system. For cis-2-methylcyclopentanamine hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical data to confirm the cis relationship between the methyl and amino groups.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons attached to the cyclopentane (B165970) ring are particularly informative. The protons on the carbons bearing the methyl group (C2) and the amino group (C1) are diastereotopic and will exhibit distinct chemical shifts. The cis configuration leads to specific through-space interactions that are different from the trans isomer, influencing the magnetic environment of nearby protons. It has been observed in substituted cyclopentanes that protons vicinal to cis substituents are generally shielded (shifted to a lower chemical shift) compared to those with trans hydrogens. mriquestions.com

The coupling constants (J-values) between adjacent protons, obtained from high-resolution spectra, can provide insights into the dihedral angles between them, which in turn helps to deduce the ring's conformation. The cyclopentane ring is not planar and exists in a dynamic equilibrium between different envelope and twist conformations. The substituents' preferred pseudoaxial or pseudoequatorial positions will influence these angles.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For cis-2-methylcyclopentanamine, six distinct signals are expected: one for the methyl carbon, and five for the cyclopentane ring carbons. The chemical shifts of the ring carbons are influenced by the stereochemistry of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical shifts for substituted cyclopentanes and may vary depending on the solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH -NH₃⁺3.1 - 3.555 - 60
CH -CH₃1.8 - 2.235 - 40
Ring CH1.4 - 1.922 - 35
CH0.9 - 1.215 - 20

Vibrational Spectroscopy (Infrared and Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary method for molecular structure characterization by probing the vibrational modes of a molecule.

In the IR spectrum of this compound, the presence of the ammonium (B1175870) group (-NH₃⁺) is a key feature. This will give rise to strong, broad absorption bands in the region of 3000-2800 cm⁻¹, corresponding to the N-H stretching vibrations. These bands are typically broad due to hydrogen bonding. The C-H stretching vibrations of the methyl and cyclopentyl groups are expected in the 2960-2850 cm⁻¹ region. libretexts.org

The N-H bending (scissoring) vibrations of the primary ammonium group typically appear as a strong band around 1600-1500 cm⁻¹. C-N stretching absorptions for aliphatic amines are found in the 1250-1000 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from C-C stretching and various bending and wagging modes, which is unique to the molecule. libretexts.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, C-C and C-H vibrations of the cycloalkane ring and methyl group will give rise to distinct signals. The symmetric C-N stretching vibration may also be observed.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch (NH₃⁺)3000 - 2800WeakStrong, Broad (IR)
C-H Stretch (Aliphatic)2960 - 28502960 - 2850Strong
N-H Bend (NH₃⁺)1600 - 1500WeakStrong to Medium
C-H Bend1470 - 13801470 - 1380Medium
C-N Stretch1250 - 10001250 - 1000Medium
C-C StretchVariableVariableMedium to Weak

Mass Spectrometry for Molecular Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For cis-2-methylcyclopentanamine, being a primary amine, its mass spectrum will adhere to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The free base has a molecular weight of 99.17 g/mol .

The fragmentation of cyclic amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edujove.com For 2-methylcyclopentanamine, this would involve the cleavage of the C1-C2 or C1-C5 bond. The most likely fragmentation pathway involves the loss of the largest possible alkyl radical from the carbon alpha to the nitrogen, leading to a stable, resonance-stabilized iminium cation.

A prominent fragmentation pathway would be the loss of a methyl radical (CH₃•, 15 Da) or an ethyl radical (C₂H₅•, 29 Da) via ring-opening following ionization. The base peak in the mass spectrum of many primary amines with an unbranched α-carbon is often at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂=NH₂]⁺ ion, formed through β-cleavage. whitman.edu For methylcyclopentylamine, a peak at m/z 30 is expected to be characteristic. future4200.com

Derivatization, for instance by acylation of the amine group, can be used to create a derivative with a more predictable fragmentation pattern, which can be useful for confirmation and in chromatographic analysis.

Table 3: Predicted Key Mass Spectral Fragments for 2-Methylcyclopentanamine

m/z Value Possible Fragment Ion Fragmentation Pathway
99[C₆H₁₃N]⁺Molecular Ion (M⁺)
84[M - CH₃]⁺Loss of methyl radical
70[M - C₂H₅]⁺Loss of ethyl radical
56[C₄H₈]⁺Ring fragmentation
30[CH₂NH₂]⁺β-cleavage

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its trans isomer and other potential impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

For the separation of volatile amines like 2-methylcyclopentanamine, GC is a powerful tool, often coupled with a mass spectrometer (GC-MS) for peak identification. The separation of cis and trans isomers can be achieved using a capillary column with a polar stationary phase that can differentiate between the small differences in polarity and boiling points of the isomers.

HPLC is also highly effective, particularly for the separation of chiral compounds. Since cis-2-methylcyclopentanamine is chiral (existing as a pair of enantiomers), and needs to be separated from its diastereomeric trans isomer (which is also chiral), chiral chromatography is the method of choice. This is typically accomplished using a chiral stationary phase (CSP). nih.govderpharmachemica.com Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral molecules, including amines. rsc.org

The choice of mobile phase is critical for achieving good separation. In reverse-phase HPLC, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. nih.gov The pH of the mobile phase can be adjusted to control the ionization state of the amine, which affects its retention on the column. The addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase can improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase. derpharmachemica.com

Table 4: Exemplary Chromatographic Conditions for Isomeric Separation

Parameter HPLC Method GC Method
Column Chiral Stationary Phase (e.g., polysaccharide-based)Capillary Column with polar stationary phase (e.g., polyethylene (B3416737) glycol)
Mobile Phase/Carrier Gas Isocratic or gradient mixture of Acetonitrile/Water with a basic additiveHelium or Nitrogen
Flow Rate/Gas Velocity 0.5 - 1.5 mL/min20 - 40 cm/sec
Detection UV (e.g., at 210 nm) or Mass Spectrometry (LC-MS)Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS)
Expected Outcome Baseline separation of cis and trans isomers, and potentially the enantiomers of each.Separation of cis and trans isomers based on boiling point/polarity differences.

Computational Chemistry and Theoretical Investigations of Cis 2 Methylcyclopentanamine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Stereochemistry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties and geometric parameters of molecules. For cis-2-methylcyclopentanamine hydrochloride, DFT calculations can elucidate the fundamental aspects of its structure, stability, and the influence of its constituent groups—the cyclopentane (B165970) ring, the methyl substituent, and the protonated amine (ammonium) group.

The stereochemistry of the molecule is defined by the cis relationship between the methyl group and the amine group, meaning they are on the same side of the cyclopentane ring. The cyclopentane ring itself is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). In substituted cyclopentanes, the substituents can occupy either axial or equatorial-like positions, influencing the relative stability of these conformations.

Protonation of the amine group to form the hydrochloride salt has a significant impact on the electronic structure. The nitrogen atom becomes positively charged, which in turn influences the bond lengths, bond angles, and charge distribution across the entire molecule. Quantum chemical calculations on simple aliphatic amines have shown that protonation elongates the adjacent C-N bond. nih.gov DFT calculations would be essential to quantify these changes, including the N-H bond lengths of the ammonium (B1175870) group and the C-N bond.

Table 1: Representative DFT-Calculated Geometric Parameters for Methylcyclopentane (B18539) (Analog) This data is for a closely related analog and is intended to illustrate typical bond lengths and angles.

ParameterBond/AngleValue (B3LYP/6-31G*)
Bond Lengths C-C (ring)~1.54 Å
C-C (methyl)~1.53 Å
C-H~1.10 Å
Bond Angles C-C-C (ring)~104-106°
H-C-H~108-110°

Table 2: General DFT-Calculated Parameters for a Protonated Alkylamine Moiety This data illustrates the typical geometry around the ammonium group in a hydrochloride salt.

ParameterBond/AngleValue
Bond Lengths C-N⁺~1.53 Å
N⁺-H~1.03 Å
Bond Angles C-N⁺-H~109.5°
H-N⁺-H~109.5°

These tables provide a baseline for understanding the molecular geometry. A full DFT optimization of this compound would precisely determine the preferred ring pucker and the exact orientation of the methyl and ammonium groups to minimize steric interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The inherent flexibility of the five-membered ring in this compound means it can exist in various conformations that are close in energy. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring these conformational landscapes.

Molecular mechanics force fields treat molecules as collections of atoms governed by classical physics, allowing for the rapid calculation of energies for different conformations. A conformational search using MM methods can identify the various low-energy puckered states of the cyclopentane ring and the rotational positions (rotamers) of the methyl and ammonium side chains. For cyclopentane, the energy barrier for interconversion between conformers (pseudorotation) is very low, suggesting that at room temperature, the molecule is highly flexible. The presence of substituents, as in cis-2-methylcyclopentanamine, creates a more complex energy surface with distinct energy minima corresponding to specific conformations. The cis-configuration introduces potential steric strain between the methyl and ammonium groups, and MM simulations can quantify this strain to predict the most stable arrangement.

Molecular dynamics simulations build upon MM by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule. An MD simulation of this compound in a solvent like water would reveal the transitions between different ring puckers and the interactions of the charged ammonium group with solvent molecules and the chloride counter-ion. This provides a more realistic picture of the molecule's behavior in solution, highlighting which conformations are most populated and the timescales of their interconversion.

Table 3: Key Aspects of Conformational Analysis via MM/MD

Computational MethodInformation Provided for Cis-2-methylcyclopentanamine HCl
Molecular Mechanics (MM) Identification of stable conformers (envelope, twist). Relative steric energies of different substituent positions. Prediction of the global minimum energy structure.
Molecular Dynamics (MD) Simulation of conformational changes over time (pseudorotation). Analysis of solvent effects and ion pairing. Determination of conformational population distributions at a given temperature.

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are indispensable for investigating the mechanisms and energetics of chemical reactions. For this compound, this involves studying how the amine group participates in reactions such as nucleophilic substitution, acylation, or oxidation.

A quantum chemical analysis would typically involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The geometry of the TS provides insight into the mechanism, and its energy determines the activation energy of the reaction.

Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified TS connects the desired reactants and products.

For example, in an acylation reaction, the lone pair of electrons on the nitrogen of the free amine (deprotonated form) would act as a nucleophile, attacking an electrophilic carbonyl carbon. DFT calculations could model this process, determining the activation energy barrier and the energy of the tetrahedral intermediate. Studies on the reactions of simple aliphatic amines with agents like ozone have used quantum chemistry to elucidate complex, multi-step mechanisms. nih.govresearchgate.net These principles can be extended to understand the reactivity of cis-2-methylcyclopentanamine, predicting how the cyclic structure and methyl substituent might influence reaction rates and pathways compared to simpler, acyclic amines. The protonated (hydrochloride) form is generally unreactive as a nucleophile, as the nitrogen lone pair is unavailable.

Table 4: Application of Quantum Chemistry to a Hypothetical N-Acetylation Reaction

Reaction StepComputational ObjectiveDerived Information
Nucleophilic Attack Locate the transition state for the amine attacking acetyl chloride.Activation Energy (ΔG‡), geometry of attack.
Intermediate Formation Optimize the geometry of the tetrahedral intermediate.Stability of the intermediate.
Proton Transfer/Leaving Group Departure Model the subsequent steps to form the final amide product.Overall reaction thermodynamics (ΔG_rxn).

In Silico Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules without performing laboratory experiments. These predictions are often based on "reactivity descriptors" derived from the electronic structure of the molecule, calculated using methods like DFT. numberanalytics.com

For cis-2-methylcyclopentanamine, key reactivity descriptors would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile (electron donor). For the free amine form of the target molecule, the HOMO would be localized on the nitrogen's lone pair, identifying it as the primary site for electrophilic attack. The LUMO indicates the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the free amine, the MEP would show a strong negative potential around the nitrogen atom. For the hydrochloride salt, the entire ammonium group would be a region of strong positive potential.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule with greater precision.

These descriptors can be used to predict how cis-2-methylcyclopentanamine would react with different reagents. For instance, the HOMO energy can be correlated with its nucleophilicity, while the MEP map can predict the regioselectivity of its interactions with other polar molecules. Such in silico profiling is invaluable in fields like drug discovery and materials science for screening molecules and predicting their chemical behavior. researchgate.net

Table 5: Key In Silico Reactivity Descriptors and Their Predictions

DescriptorInformationPredicted Behavior for Cis-2-methylcyclopentanamine (free base)
HOMO Energy/Location Nucleophilicity and site of electron donation.High energy HOMO localized on the nitrogen lone pair, indicating it is the primary nucleophilic center.
LUMO Energy/Location Electrophilicity and site of electron acceptance.LUMO likely distributed over C-H or C-N antibonding orbitals, indicating low electrophilicity.
Electrostatic Potential Charge distribution and sites for electrostatic interaction.A region of strong negative potential at the nitrogen atom, attracting electrophiles and hydrogen bond donors.

Strategic Applications of Cis 2 Methylcyclopentanamine Hydrochloride in Complex Chemical Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of cis-2-methylcyclopentanamine hydrochloride makes it a powerful auxiliary and precursor in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.

Synthesis of Chiral Cyclic Diamine Derivatives

Chiral cyclic 1,2-diamines are significant structural motifs in pharmacologically active compounds and are pivotal as ligands in asymmetric catalysis. scispace.comnih.gov The synthesis of these diamine derivatives can be achieved through various modular approaches. For instance, structurally diverse carbocycles containing two vicinal nitrogen substituents can be prepared via three-component reactions involving simple amines, aldehydes, and nitroalkenes. scispace.comrsc.org This methodology allows for the construction of both cis- and trans-diaminocyclohexenes. rsc.org Furthermore, the use of enantiopure secondary amines can lead to the formation of chiral nitrocyclohexadienes with high enantiomeric excess (82–94% ee). rsc.org Another approach involves the synthesis of chiral 1,3-diamines from (-)-cis-2-benzamidocyclohexanecarboxylic acid, which have been successfully employed as ligands in copper-catalyzed asymmetric Henry reactions. nih.gov

Precursor/Starting MaterialReagents/ConditionsProductEnantiomeric Excess (ee)Reference
Simple amines, aldehydes, nitroalkenesThree-component reactioncis- and trans-DiaminocyclohexenesN/A rsc.org
Enantiopure secondary aminesTwo-step synthesisChiral nitrocyclohexadienes82–94% rsc.org
(-)-cis-2-benzamidocyclohexanecarboxylic acidMulti-step synthesisChiral 1,3-diaminesN/A nih.gov

Construction of Fused Polycyclic Systems, e.g., Hexahydro-γ-carboline Derivatives

Fused polycyclic systems are common frameworks in natural products and pharmaceuticals. This compound can serve as a chiral template for the construction of such complex architectures. A notable example is the synthesis of chiral cis-hexahydro-γ-carboline derivatives. rsc.orgrsc.org An efficient method for this transformation is the iridium-catalyzed asymmetric hydrogenation of the corresponding tetrahydro-γ-carboline precursors. rsc.orgrsc.org This reaction proceeds with high yields (up to 99%), excellent diastereoselectivities (up to >99:1 dr), and outstanding enantioselectivities (up to 99% ee). rsc.org The success of this catalytic system is attributed to the use of specific phosphine (B1218219) ligands, such as ZhaoPhos. rsc.orgrsc.org This method has proven to be versatile and has been applied to the synthesis of intermediates for significant pharmaceutical compounds. rsc.org

SubstrateCatalyst/LigandProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Tetrahydro-γ-carbolineIr/ZhaoPhoscis-Hexahydro-γ-carbolineUp to 99%>99:1Up to 99% rsc.org

Enantioselective Synthesis of Decalin-Type Structures

The decalin framework is a core structure in many natural products, including steroids and terpenes. mdpi.comnih.gov The enantioselective synthesis of these structures is a significant challenge in organic chemistry. mdpi.com Various organocatalytic methods have been developed to produce chiral cis-decalins. mdpi.comnih.gov One approach utilizes sulfonyl Nazarov reagents in a reaction directed by Jørgensen's catalyst, yielding highly enantioselective products. mdpi.com Another strategy involves an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones and silyl (B83357) cyclohexadienol ethers, which provides access to a broad range of cis-decalin derivatives with multiple contiguous stereogenic centers. nih.govresearchgate.net This latter method has been successfully applied to the total synthesis of natural products like 4-amorphen-11-ol and cis-crotonin. nih.gov

Reaction TypeCatalyst/ReagentsKey FeaturesApplicationReference
Organocatalytic AnnulationJørgensen's catalyst, sulfonyl Nazarov reagentsHighly enantioselectiveSynthesis of chiral cis-decalins mdpi.com
Inverse-Demand Diels-AlderYtterbium catalyst, 2-pyrones, silyl cyclohexadienol ethersAccess to multiple contiguous stereocentersTotal synthesis of 4-amorphen-11-ol and cis-crotonin nih.gov

Intermediate in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.comresearchgate.net this compound can be a valuable precursor for the synthesis of various heterocyclic scaffolds.

Synthesis of Azetidinone Scaffolds

The azetidinone, or β-lactam, ring is a core component of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for constructing this four-membered ring. researchgate.netnih.gov The stereoselectivity of this reaction, yielding either cis or trans isomers, can often be controlled by the reaction conditions. For instance, the reaction of an imine with chloroacetyl chloride in the presence of triethylamine (B128534) at low temperatures can preferentially yield the cis-2-azetidinone. researchgate.netnih.gov The choice of solvent and temperature can significantly influence the diastereomeric ratio of the product. mdpi.com

ReactantsConditionsProductStereoselectivityReference
Imine, Acyl chlorideTriethylamine, dry dichloromethane, 0-5 °Ccis-2-AzetidinoneMajor product is cis isomer nih.gov
Aromatic imine, Acetoxyacetyl chlorideToluene, refluxtrans-AzetidinoneComplete trans-selectivity mdpi.com
Aromatic imine, Acetoxyacetyl chlorideCH2Cl2, 0 °Ccis-Azetidinonecis isomer formed in 25% yield mdpi.com

Preparation of Imidazole (B134444) Derivatives

The imidazole ring is a fundamental heterocyclic motif found in many biologically active molecules, including the amino acid histidine. uobasrah.edu.iqresearchgate.net There are numerous methods for the synthesis of imidazole derivatives. uobasrah.edu.iqresearchgate.netresearchgate.net A classical approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net More contemporary methods utilize various catalysts to improve yields and selectivity. researchgate.net The imidazole scaffold can be further functionalized at its nitrogen atoms through alkylation or acylation, providing access to a wide array of derivatives with diverse properties. researchgate.net

Synthetic MethodKey ReactantsCatalyst/ConditionsProduct ScopeReference
Debus SynthesisDicarbonyl, Aldehyde, AmmoniaHeatC-substituted imidazoles researchgate.net
Multi-component ReactionBenzil, Aromatic aldehyde, Primary amine, Ammonium (B1175870) acetateVarious catalysts (e.g., SBA-Pr-SO3H)1,2,4,5-Tetrasubstituted imidazoles researchgate.net
From α-halo ketonesα-halo ketone, AmidineBase2,4(5)-Disubstituted imidazoles
From ImidatesImidate, α-amino ketoneAcid or base catalysisSubstituted imidazoles

Functionalization of Biomolecules and Analytical Reagents

The unique structural features of this compound lend themselves to specialized applications in the functionalization of biomolecules and the preparation of analytical reagents. Its chiral nature and the presence of a primary amine allow for specific interactions and modifications that are crucial in bioorganic chemistry and analytical method development.

Modification of Ribonucleosidic Diol Systems

While direct modification of ribonucleosidic diol systems with this compound is not extensively documented in publicly available research, the principles of amine-based modification of RNA are well-established. Chemical modifications of RNA are critical for the development of RNA therapeutics. Introducing amine functionalities can alter the charge and structure of the RNA backbone, potentially influencing its stability and interaction with proteins.

Generally, the modification of ribonucleosides can be achieved through various synthetic strategies. For instance, the introduction of a cationic amine linkage in place of the native phosphate (B84403) group in the RNA backbone has been reported to create novel RNA analogs. nih.govnih.gov These modifications can impact the thermal stability of RNA duplexes and modulate RNA-protein interactions. nih.gov The synthesis of such modified RNAs often involves the use of amine-containing building blocks in solid-phase synthesis. The primary amine of a compound like cis-2-methylcyclopentanamine could, in principle, be utilized to create novel nucleoside analogues or to be incorporated into the backbone of synthetic oligonucleotides, offering a route to new therapeutic agents. wgtn.ac.nzekb.eg

Derivatization for Chromatographic and Spectrometric Analysis

The primary amine group of this compound makes it amenable to derivatization, a crucial step for enhancing its detection and separation in chromatographic and spectrometric analyses. Derivatization can improve the volatility, thermal stability, and chromatographic behavior of amines, which can otherwise be challenging to analyze due to their polarity. mdpi-res.comnih.gov

For gas chromatography (GC) , derivatization is often necessary to make amines suitable for analysis. Common derivatization strategies for primary amines include acylation, silylation, and the formation of carbamates. These reactions replace the active hydrogen of the amine with a less polar functional group, thereby increasing volatility. For chiral amines like cis-2-methylcyclopentanamine, derivatization with a chiral reagent can produce diastereomers that can be separated on a standard achiral GC column. Alternatively, the underivatized amine can be analyzed on a chiral stationary phase.

In high-performance liquid chromatography (HPLC) , derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov For chiral separations, derivatization with a chiral reagent creates diastereomers that can be resolved on a conventional achiral stationary phase. This indirect approach is a common strategy for the enantiomeric resolution of chiral amines. nih.gov

For mass spectrometry (MS) , derivatization can improve ionization efficiency and fragmentation patterns, aiding in structural elucidation and quantification. nih.govresearchgate.net Chiral derivatizing agents can be used to distinguish between enantiomers by generating diastereomeric derivatives with different mass spectrometric properties. nih.gov

Analytical TechniquePurpose of DerivatizationCommon Reagent Types
Gas Chromatography (GC) Increase volatility, improve peak shape, enable chiral separationAcylating agents (e.g., anhydrides), Silylating agents (e.g., BSTFA), Chiral derivatizing agents
High-Performance Liquid Chromatography (HPLC) Enhance detection (UV/Fluorescence), enable chiral separationReagents with chromophores/fluorophores (e.g., dansyl chloride), Chiral derivatizing agents
Mass Spectrometry (MS) Improve ionization, control fragmentation, enable chiral analysisReagents that introduce a charge or a specific fragmentation pathway, Chiral derivatizing agents

Precursor in the Synthesis of Advanced Organic Intermediates

This compound is a valuable chiral building block in the synthesis of more complex and biologically active molecules. Its stereochemistry and functionality make it a key starting material for creating advanced organic intermediates, particularly in the pharmaceutical industry.

Research has indicated its use as a pharmaceutical intermediate in the synthesis of potential antiviral and antidepressant candidates. The cyclopentylamine (B150401) scaffold is a feature in a number of bioactive compounds. For instance, cyclopentane-fused anthraquinone (B42736) derivatives have been synthesized and evaluated for their antitumor activity. nih.gov While not directly using cis-2-methylcyclopentanamine, this highlights the utility of the cyclopentylamine moiety in medicinal chemistry.

Furthermore, the synthesis of novel nontricyclic antidepressant agents has been reported, featuring a trans-2-(dimethylamino)cyclopentyl group, demonstrating the relevance of substituted aminocyclopentanes in this therapeutic area. nih.gov The development of chiral ligands for asymmetric catalysis is another area where chiral amines like this compound could serve as crucial precursors. rsc.orgsnnu.edu.cnresearchgate.netnih.gov The synthesis of C2-symmetric chiral ligands often starts from readily available chiral amines. These ligands are instrumental in a wide range of asymmetric transformations, leading to the enantioselective synthesis of complex molecules.

Future Directions and Emerging Research Avenues for Cis 2 Methylcyclopentanamine Hydrochloride

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The enantioselective synthesis of chiral amines like cis-2-methylcyclopentanamine is a pivotal area for advancement. nih.gov Current research emphasizes the development of novel transition metal-catalyzed asymmetric hydrogenation processes. nih.govacs.org A significant trend is the design and application of modular chiral ligands, which allow for the fine-tuning of metal complexes to create highly active and efficient catalysts. nih.govacs.org For instance, iridium-based catalytic systems have shown promise in the asymmetric hydrogenation of cyclic imines, which are precursors to cyclic amines. nih.govacs.org The development of new chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, is also a major driver of progress in this field. nih.govacs.org

Below is a table summarizing emerging catalytic strategies applicable to the synthesis of chiral cyclic amines:

Catalytic StrategyKey FeaturesPotential Impact on Cis-2-methylcyclopentanamine Hydrochloride Synthesis
Transition Metal Catalysis Use of metals like Iridium, Ruthenium, and Palladium with novel chiral ligands. whiterose.ac.ukIncreased enantioselectivity and efficiency in asymmetric hydrogenation of precursors. nih.gov
Biocatalysis Employment of engineered enzymes such as transaminases and dehydrogenases. nih.govHighly selective synthesis under sustainable, mild conditions. nih.gov
Combined Chemo- and Biocatalysis Integration of metal and enzyme catalysts, often in continuous flow systems. whiterose.ac.ukOvercomes limitations of individual catalyst types, leading to more robust and efficient processes. whiterose.ac.uk
Heterogeneous Catalysis Use of solid catalysts like zeolites that can be easily separated and reused. researchgate.netSimplifies product purification and improves the sustainability of the synthesis. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. researchgate.net These technologies are increasingly being used for computer-aided synthesis planning (CASP), predicting reaction outcomes, and optimizing reaction conditions. nih.govbeilstein-journals.org For the synthesis of this compound, AI algorithms can analyze vast datasets of chemical reactions to propose novel and efficient synthetic routes that may not be obvious to human chemists. researchgate.netnih.gov

ML models can predict key reaction parameters such as yield and selectivity, thereby reducing the need for extensive empirical screening of reaction conditions. beilstein-journals.org This is particularly valuable for complex stereoselective syntheses. Furthermore, the integration of AI with automated robotic platforms can accelerate the discovery and optimization of synthetic pathways for new derivatives of cis-2-methylcyclopentanamine. beilstein-journals.org As these AI tools become more sophisticated, they will likely play a crucial role in designing more efficient and cost-effective syntheses. acs.org

Exploration of New Structural Modifications and Derivative Synthesis

The synthesis of new derivatives of cis-2-methylcyclopentanamine is a key avenue for future research, aimed at exploring its structure-activity relationship in various applications. Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse compounds. acs.org Future work could involve the development of catalytic multicomponent reactions to introduce a variety of functional groups and stereochemical arrangements onto the cyclopentane (B165970) ring and the amine moiety. acs.org

For instance, methods for the N-alkylation of chiral primary amines are being investigated to create a range of substituted amine derivatives. whiterose.ac.uk Additionally, techniques for the synthesis of highly functionalized and multi-substituted saturated cyclic amines are being developed, which could be applied to create novel analogs of cis-2-methylcyclopentanamine. nih.gov The exploration of different ring sizes and substitution patterns will be crucial in developing new compounds with tailored properties.

Development of Sustainable and Scalable Synthetic Processes

There is a growing emphasis in the chemical industry on developing sustainable and "green" synthetic methods. nih.gov For this compound, this involves moving away from harsh reagents and stoichiometric amounts of reactants towards more environmentally benign catalytic processes. nih.govresearchgate.net Key areas of development include one-pot syntheses, microwave-assisted reactions, and the use of aqueous media or solvent-free conditions. nih.govresearchgate.net

The "Borrowing Hydrogen" strategy, which forms C-N bonds from alcohols and amines with the liberation of water as the only byproduct, is a promising green alternative for the synthesis of cyclic amines. organic-chemistry.org Microwave heating can further enhance this process by reducing reaction times and eliminating the need for a solvent. organic-chemistry.org The development of scalable and sustainable synthetic routes is not only environmentally responsible but also economically advantageous for the large-scale production of this compound and its derivatives.

Q & A

Q. What are the optimal laboratory-scale synthetic routes for cis-2-methylcyclopentanamine hydrochloride, and how can reaction conditions be controlled to maximize yield?

The primary synthesis involves two steps: (1) catalytic hydrogenation of 2-methylcyclopentanone using Pd/C under H₂ to yield cis-2-methylcyclopentanol, followed by (2) reductive amination with ammonia or an amine source (e.g., sodium cyanoborohydride) to form the amine. The hydrochloride salt is obtained via treatment with HCl. Key parameters include temperature control (ambient for hydrogenation, 0–20°C for amination) and stoichiometric ratios to minimize byproducts. Industrial-scale methods use continuous flow reactors for scalability .

Q. Which analytical techniques are most effective for verifying the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 207 nm) quantifies purity. Mass spectrometry (MS) validates molecular weight (135.63 g/mol). Differential Scanning Calorimetry (DSC) can assess thermal stability. Cross-referencing with PubChem and ECHA databases ensures alignment with published spectra .

Q. How does the cis configuration of this compound influence its physicochemical properties compared to its trans isomer?

The cis configuration imposes steric constraints due to the spatial proximity of the methyl and amine groups on the cyclopentane ring, affecting melting point, solubility, and hydrogen-bonding capacity. For example, cis isomers often exhibit lower melting points and higher polarity than trans counterparts, impacting their suitability as ligands or building blocks in enantioselective synthesis .

Advanced Research Questions

Q. What strategies can mitigate racemization during the synthesis of this compound, and how is enantiomeric purity quantified?

Racemization risks arise during reductive amination. Strategies include:

  • Using chiral catalysts (e.g., Ru-BINAP complexes) to enforce stereochemical control.
  • Low-temperature reaction conditions to minimize epimerization. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. Comparative studies with trans-2-methylcyclopentanamine hydrochloride highlight the role of steric hindrance in stabilizing the cis configuration .

Q. How does this compound function as a ligand in catalytic systems, and what mechanistic insights explain its selectivity?

The amine group acts as a Lewis base, coordinating to metal centers (e.g., Pd, Ru) in catalytic cycles. Its cis configuration creates a chiral environment that enhances enantioselectivity in asymmetric hydrogenation or cross-coupling reactions. For instance, in Pd-catalyzed C–N bond formation, the ligand’s steric profile directs substrate orientation, reducing side reactions .

Q. What are the metabolic pathways and biotransformation products of this compound in biological systems?

In vitro studies using liver microsomes reveal N-demethylation and cyclopentane ring oxidation as primary metabolic pathways. The amine group undergoes glucuronidation, forming water-soluble conjugates. LC-MS/MS identifies metabolites like cis-2-hydroxymethylcyclopentanamine, which may exhibit distinct pharmacological activity .

Q. How does substituting the cyclopentane ring with cyclohexane (e.g., 2-methylcyclohexanamine hydrochloride) alter reactivity in nucleophilic substitution reactions?

Cyclohexane analogues exhibit slower reaction kinetics due to increased ring strain relief in the transition state. For example, in SN2 reactions with alkyl halides, the cyclohexane derivative’s larger ring size reduces steric hindrance, favoring higher yields of N-alkylated products compared to cyclopentane-based compounds .

Methodological Considerations

Q. What experimental protocols are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations: Model hydrogen-bonding and steric interactions with active sites. Cross-validation with mutagenesis studies identifies critical residues for binding .

Q. How can computational chemistry tools predict the compound’s reactivity in novel synthetic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition-state geometries for reactions like oxidation or substitution. QSAR models correlate electronic properties (e.g., HOMO/LUMO energies) with catalytic activity. Software like Gaussian or Schrödinger Suite provides insights into regioselectivity and reaction barriers .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies of cis- vs. trans-2-methylcyclopentanamine hydrochloride: How can these be resolved?

Conflicting data may arise from variations in catalyst loading or solvent polarity. Systematic studies under standardized conditions (e.g., 1 mol% catalyst, THF vs. DMF solvents) are recommended. Meta-analyses of PubChem and ECHA datasets show cis isomers outperform trans isomers in asymmetric induction by ~15% in ketone reductions .

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Cis-2-methylcyclopentanamine hydrochloride
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Cis-2-methylcyclopentanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.